N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride
CAS No.: 1795500-61-6
Cat. No.: VC3097291
Molecular Formula: C10H18Cl2N4O
Molecular Weight: 281.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795500-61-6 |
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Molecular Formula | C10H18Cl2N4O |
Molecular Weight | 281.18 g/mol |
IUPAC Name | N-methyl-1-piperidin-3-ylpyrazole-3-carboxamide;dihydrochloride |
Standard InChI | InChI=1S/C10H16N4O.2ClH/c1-11-10(15)9-4-6-14(13-9)8-3-2-5-12-7-8;;/h4,6,8,12H,2-3,5,7H2,1H3,(H,11,15);2*1H |
Standard InChI Key | DWCIQQHEAUOUEB-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=NN(C=C1)C2CCCNC2.Cl.Cl |
Canonical SMILES | CNC(=O)C1=NN(C=C1)C2CCCNC2.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Features
N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride consists of a pyrazole ring with a carboxamide group at the 3-position and a piperidine ring attached to the pyrazole nitrogen. The compound exists as a dihydrochloride salt, which improves its solubility in aqueous solutions compared to its free base form .
The compound features several key structural elements:
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A five-membered pyrazole heterocyclic ring with two nitrogen atoms
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A piperidine ring connected at the 3-position
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A carboxamide group (-CONHCH₃) at the 3-position of the pyrazole
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Two hydrochloride counterions that form the dihydrochloride salt
Physicochemical Properties
The physical and chemical properties of N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride are summarized in Table 1.
Table 1: Physicochemical Properties of N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride
Property | Value |
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PubChem CID | 86775551 |
CAS Number | 1795500-61-6 |
Molecular Formula | C₁₀H₁₈Cl₂N₄O |
Molecular Weight | 281.18 g/mol |
Physical State | Solid |
Parent Compound | N-methyl-1-piperidin-3-ylpyrazole-3-carboxamide (CID 86775454) |
European Community (EC) Number | 857-005-3 |
Creation Date | 2015-02-07 |
Modification Date | 2025-04-05 |
The molecular structure allows for various hydrogen bonding interactions due to the presence of multiple nitrogen atoms and the carboxamide group, which can influence its binding to biological targets .
Chemical Identifiers
To facilitate database searches and chemical identification, several chemical descriptors are available for N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride, as shown in Table 2.
Table 2: Chemical Identifiers of N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride
Identifier Type | Value |
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IUPAC Name | N-methyl-1-piperidin-3-ylpyrazole-3-carboxamide;dihydrochloride |
InChI | InChI=1S/C10H16N4O.2ClH/c1-11-10(15)9-4-6-14(13-9)8-3-2-5-12-7-8;;/h4,6,8,12H,2-3,5,7H2,1H3,(H,11,15);2*1H |
InChIKey | DWCIQQHEAUOUEB-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=NN(C=C1)C2CCCNC2.Cl.Cl |
Synthesis Methods
Cyclocondensation of 1,3-Diketones
One common approach for synthesizing pyrazole derivatives involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method, first reported by Knorr et al. in 1883, remains a foundational approach to pyrazole synthesis . For N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide, this might involve:
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Reaction of a suitable 1,3-diketone with a functionalized hydrazine
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Subsequent modification of the pyrazole scaffold to introduce the piperidine and carboxamide groups
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Conversion to the dihydrochloride salt using hydrogen chloride
1,3-Dipolar Cycloaddition
Another potential synthetic route involves 1,3-dipolar cycloaddition reactions, which can be used to construct the pyrazole ring system :
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Reaction of a diazo compound with an appropriate alkyne or alkene
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Functionalization of the resulting pyrazole to introduce the required substituents
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Salt formation with hydrogen chloride
Specific Synthetic Route Considerations
Based on the synthesis of related compounds, a possible synthetic pathway for N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride might involve:
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Starting with a protected 3-aminopiperidine derivative
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Coupling with a suitable pyrazole precursor
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Introduction of the N-methylcarboxamide functionality
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Deprotection steps as needed
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Formation of the dihydrochloride salt using hydrogen chloride in a suitable solvent
The final dihydrochloride salt formation typically improves water solubility and stability, which is advantageous for pharmaceutical applications .
Current Research Applications
Pharmaceutical Research
N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride and related compounds have been investigated in various aspects of pharmaceutical research:
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As chemical building blocks for the synthesis of more complex molecules with potential biological activity
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As reference standards in analytical chemistry
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In studies aimed at understanding structure-activity relationships of pyrazole derivatives
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As tools for investigating specific receptor systems and cellular processes
Synthetic Utility
The compound may serve as an intermediate in the synthesis of more complex molecules with diverse applications. The pyrazole carboxamide scaffold provides opportunities for further functionalization and structural optimization for targeted biological activities .
Analytical Applications
As a well-defined chemical entity, N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride can serve as a reference standard in analytical chemistry, contributing to:
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Method development and validation
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Structure elucidation of related compounds
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Quality control procedures in pharmaceutical production
Chemical Reactivity Profile
Functional Group Reactivity
The reactivity of N-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxamide dihydrochloride is primarily determined by its functional groups:
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The pyrazole ring can undergo various electrophilic substitution reactions, though typically requiring harsher conditions than more electron-rich heterocycles
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The secondary amine in the piperidine ring can participate in alkylation, acylation, or other nucleophilic reactions
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The carboxamide group shows typical amide reactivity, including hydrolysis under strong acidic or basic conditions
Stability Considerations
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Potential for hygroscopicity due to the salt form
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Susceptibility to hydrolysis under extreme pH conditions
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Possible oxidative degradation during prolonged storage
Standard storage recommendations would likely include protection from moisture, heat, and strong oxidizing conditions to maintain chemical integrity.
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